molecular formula C20H14F2N6 B214858 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine

2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine

Numéro de catalogue B214858
Poids moléculaire: 376.4 g/mol
Clé InChI: NHPABIDGNLTZKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine, also known as CP-673451, is a small molecule inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase. It was first synthesized in 2006 and has since been the subject of extensive scientific research due to its potential therapeutic applications in various diseases.

Mécanisme D'action

2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine exerts its effects by selectively inhibiting the PDGFR tyrosine kinase, which is involved in cell growth, proliferation, and differentiation. By inhibiting this pathway, 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine can prevent the growth and proliferation of cancer cells, reduce fibrosis in the lungs, and reduce the formation of plaques in the arteries.
Biochemical and Physiological Effects
2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of collagen deposition and fibrosis in the lungs, and the reduction of plaque formation in the arteries. It has also been shown to have minimal toxicity and to be well-tolerated in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine is its selectivity for the PDGFR tyrosine kinase, which allows for targeted inhibition of this pathway. However, one limitation is its relatively short half-life, which may require frequent dosing in lab experiments.

Orientations Futures

For research on 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine include investigating its potential therapeutic applications in other diseases, such as liver fibrosis and diabetic nephropathy. Additionally, further studies are needed to optimize the dosing and administration of 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine and to investigate its potential combination with other therapies for enhanced efficacy.

Méthodes De Synthèse

The synthesis method of 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine involves several steps, starting with the reaction of 3,5-difluoroaniline and ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate to form 2-cyclopropyl-4-(3,5-difluorophenyl)-1,4-dihydropyrimidine-5-carboxylic acid ethyl ester. This intermediate is then reacted with 1-phenyltetrazole-5-thiol to form the final product, 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine.

Applications De Recherche Scientifique

2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, pulmonary fibrosis, and atherosclerosis. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the PDGFR pathway, which is involved in tumor growth and angiogenesis. In pulmonary fibrosis, 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has been shown to reduce the deposition of collagen and fibrosis in the lungs. In atherosclerosis, 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has been shown to reduce the formation of plaques in the arteries.

Propriétés

Nom du produit

2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine

Formule moléculaire

C20H14F2N6

Poids moléculaire

376.4 g/mol

Nom IUPAC

2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyltetrazol-5-yl)pyrimidine

InChI

InChI=1S/C20H14F2N6/c21-14-8-13(9-15(22)10-14)18-17(11-23-19(24-18)12-6-7-12)20-25-26-27-28(20)16-4-2-1-3-5-16/h1-5,8-12H,6-7H2

Clé InChI

NHPABIDGNLTZKM-UHFFFAOYSA-N

SMILES

C1CC1C2=NC=C(C(=N2)C3=CC(=CC(=C3)F)F)C4=NN=NN4C5=CC=CC=C5

SMILES canonique

C1CC1C2=NC=C(C(=N2)C3=CC(=CC(=C3)F)F)C4=NN=NN4C5=CC=CC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.